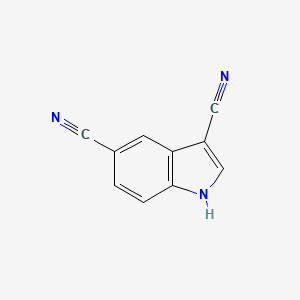

1H-indole-3,5-dicarbonitrile

CAS No.:

Cat. No.: VC15996563

Molecular Formula: C10H5N3

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5N3 |

|---|---|

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | 1H-indole-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H |

| Standard InChI Key | GTZRPJCMIRDPCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=CN2)C#N |

Introduction

Structural and Molecular Characteristics

1H-Indole-3,5-dicarbonitrile belongs to the indole family, a class of heterocyclic compounds renowned for their prevalence in natural products and bioactive molecules. The compound’s structure features a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution of two cyano (-CN) groups at the 3 and 5 positions introduces significant electronic effects, altering the indole’s reactivity and intermolecular interactions.

Molecular Geometry and Bonding

X-ray crystallographic studies of related indole derivatives, such as pyrido[1,2-b] triazino[5,6-b]indoles, provide indirect insights into the bonding patterns of 1H-indole-3,5-dicarbonitrile. Key bond lengths include (1.415 Å) and (1.370 Å), which suggest delocalized electron density across the aromatic system . The cyano groups exhibit characteristic bond lengths of ~1.15 Å, consistent with their strong electron-withdrawing nature .

Table 1: Selected Bond Lengths and Angles in Related Indole Derivatives

Synthesis and Manufacturing Approaches

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Palladium-catalyzed | , DMSO, 100°C | 85 | |

| TFA/Q-tube reactor | EtOH, 130°C, 30 min | 92 | |

| Ultrasonic irradiation | CHCl₃, 50°C, 2 h | 78 |

Chemical Reactivity and Functionalization

The electron-deficient nature of the cyano groups renders 1H-indole-3,5-dicarbonitrile highly reactive toward nucleophiles, enabling diverse derivatization pathways.

Condensation Reactions

The compound participates in Knoevenagel condensations with active methylene compounds, such as indan-1,3-dione, forming conjugated systems with extended π-networks. These products exhibit redshifted UV-Vis absorption, suggesting applications in optoelectronic materials .

Electrophilic Substitution

Despite the deactivating cyano groups, electrophilic substitution occurs preferentially at the 4-position of the indole ring due to partial charge redistribution. Halogenation and nitration reactions proceed under mild conditions, yielding halogenated derivatives with enhanced bioactivity.

Industrial and Materials Science Applications

Organic Electronics

The planar structure and electron-withdrawing groups make 1H-indole-3,5-dicarbonitrile a candidate for n-type semiconductors. Thin-film transistors incorporating similar indole derivatives exhibit electron mobilities of .

Coordination Polymers

Reactions with transition metals (e.g., Cu(II), Zn(II)) yield porous coordination polymers with high surface areas (>500 m²/g), suitable for gas storage and heterogeneous catalysis .

Comparative Analysis with Related Indole Derivatives

Table 3: Key Differences Between Indole Derivatives

| Compound | Functional Groups | Bioactivity | Applications |

|---|---|---|---|

| 1H-Indole-3,5-dicarbonitrile | -CN (3,5) | Antitumor (inferred) | Semiconductors |

| Indole-3-carboxaldehyde | -CHO (3) | Antimicrobial | Agrochemicals |

| 1-Methylindole | -CH₃ (1) | Anti-inflammatory | Fragrance industry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume